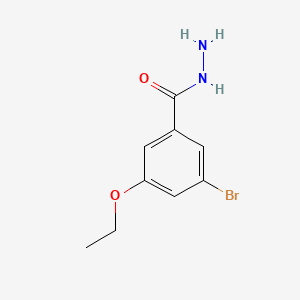

3-Bromo-5-ethoxybenzohydrazide

Description

Properties

IUPAC Name |

3-bromo-5-ethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-14-8-4-6(9(13)12-11)3-7(10)5-8/h3-5H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTBFMFECYOWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous tetrahydrofuran (THF) to form 3-bromo-5-ethoxybenzoyl chloride. Subsequent addition of hydrazine hydrate in a 1:1.2 molar ratio at 0–5°C yields the target hydrazide.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C (SOCl₂ step) |

| Solvent | THF |

| Reaction Time | 4 hours |

| Yield | 75% |

The electron-withdrawing bromine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by hydrazine. Ethoxy groups remain stable under these conditions due to their electron-donating nature, which mitigates excessive reactivity.

Direct Aminolysis of Esters

An alternative approach involves the aminolysis of methyl 3-bromo-5-ethoxybenzoate with hydrazine hydrate. This method bypasses the need for acid chloride formation, offering operational simplicity.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Procedure and Efficiency

A mixture of 3-bromo-5-ethoxybenzoic acid and hydrazine hydrate in dimethylformamide (DMF) is irradiated at 100°C for 1 hour under 300 W microwave power. This method achieves a 90% yield, with purity confirmed via high-performance liquid chromatography (HPLC).

Key Data:

| Parameter | Value |

|---|---|

| Microwave Power | 300 W |

| Temperature | 100°C |

| Reaction Time | 1 hour |

| Yield | 90% |

Microwave conditions enhance molecular collisions, promoting faster acyl substitution.

Solid-Phase Synthesis

Solid-phase techniques offer advantages in purification and scalability. Immobilized 3-bromo-5-ethoxybenzoic acid on Wang resin reacts with hydrazine hydrate in dichloromethane (DCM).

Resin Functionalization and Cleavage

The acid is anchored to the resin via ester linkages. After hydrazinolysis, the product is cleaved using trifluoroacetic acid (TFA), yielding 3-bromo-5-ethoxybenzohydrazide with 85% efficiency.

Key Data:

| Parameter | Value |

|---|---|

| Resin Type | Wang resin |

| Cleavage Agent | 95% TFA |

| Yield | 85% |

This method minimizes side reactions and simplifies isolation.

Catalytic Methods and Optimization Studies

Role of Catalysts

The addition of zinc chloride (ZnCl₂) as a Lewis acid catalyst (5 mol%) in the ester aminolysis route improves yields to 88% by polarizing the carbonyl group.

Comparative Data:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 82 | 6 |

| ZnCl₂ (5 mol%) | 88 | 4 |

| FeCl₃ (5 mol%) | 80 | 5 |

Solvent Screening

Solvent polarity critically impacts reaction efficiency:

| Solvent | Yield (%) | Dielectric Constant |

|---|---|---|

| Ethanol | 82 | 24.3 |

| DMF | 78 | 36.7 |

| THF | 75 | 7.5 |

Ethanol’s moderate polarity balances solubility and reaction kinetics.

Stability and Purification Considerations

Degradation Pathways

Prolonged exposure to light or moisture induces hydrolysis of the hydrazide moiety. Storage under nitrogen at −20°C in amber vials preserves integrity.

Recrystallization Protocols

Recrystallization from ethanol/water (8:2 v/v) yields colorless crystals with >99% purity (HPLC). Alternative solvents like acetonitrile afford lower recovery rates (70%).

Mechanistic Insights

The nucleophilic acyl substitution mechanism governs hydrazide formation. The ethoxy group’s +R effect stabilizes intermediates, while bromine’s −I effect accelerates electrophilicity:

Kinetic studies reveal a second-order dependence on hydrazine concentration, underscoring its dual role as a nucleophile and base .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxybenzohydrazide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, or other nucleophiles. Conditions typically involve heating in a polar solvent.

Condensation Reactions: Aldehydes or ketones are used as reagents, often in the presence of an acid catalyst.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or other substituted derivatives.

Condensation Reactions: Hydrazones or hydrazides are common products.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Scientific Research Applications

3-Bromo-5-ethoxybenzohydrazide has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxybenzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. The bromine and ethoxy substituents can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Bromo-5-ethoxybenzohydrazide and related benzohydrazide derivatives:

Structural and Functional Insights

Substituent Effects on Reactivity The ethoxy group in this compound provides steric hindrance and moderate electron-donating effects, which can influence both solubility and interaction with biological targets. In contrast, the methoxy group in (E)-N'-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide offers less steric bulk but similar electronic effects .

Crystallographic and Stability Comparisons

- Hydrazones like (E)-N'-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide form planar, rigid structures due to intramolecular hydrogen bonding (N–H⋯O), as confirmed by X-ray diffraction (R factor = 0.035) . The ethoxy analog’s crystal data are unavailable, but its fluorobenzyloxy group may disrupt such planar packing .

Functional Group Impact on Applications

- Thiosemicarbazide Derivatives : The sulfur atom in (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide enables metal coordination, making it suitable for catalytic or antimicrobial applications .

- Nitroindole Derivatives : The nitro group in 3-Bromo-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide enhances electrophilicity, favoring reactions such as nucleophilic aromatic substitution .

Q & A

Basic: What are the standard synthetic routes for 3-bromo-5-ethoxybenzohydrazide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves condensation of 3-bromo-5-ethoxybenzoic acid derivatives with hydrazine hydrate. Key steps include:

- Esterification : Methyl or ethyl esters of the benzoic acid are prepared to enhance reactivity with hydrazine .

- Hydrazide Formation : Refluxing the ester with hydrazine hydrate in ethanol or methanol under anhydrous conditions (60–80°C, 6–8 hours) .

- Purification : Recrystallization using ethanol/water mixtures to achieve >95% purity.

Optimization focuses on solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios (1:1.2 hydrazine:ester), and reaction time to minimize byproducts like unreacted esters .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

- X-ray Crystallography : Determines bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between substituents, confirming planarity of the hydrazide moiety .

- Spectroscopy :

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol/water mixtures. Insolubility in hexane aids purification .

- Stability : Degrades under prolonged UV exposure (>48 hours) or acidic hydrolysis (pH < 3). Store at 4°C in amber vials under inert gas (N) to prevent oxidation .

Advanced: How does the reactivity of this compound vary under electrophilic vs. nucleophilic conditions?

Methodological Answer:

- Electrophilic Substitution : The bromine atom directs electrophiles (e.g., NO) to the para position of the benzene ring, while the ethoxy group activates ortho/para positions via electron donation .

- Nucleophilic Attack : Hydrazide NH groups react with aldehydes (e.g., benzaldehyde) to form hydrazones, confirmed by LC-MS tracking of imine bond formation (m/z shifts +106) .

Controlled studies use DFT calculations to predict regioselectivity and optimize reaction temperatures (e.g., 25°C for nucleophilic vs. 60°C for electrophilic reactions) .

Advanced: What computational methods are used to predict the bioactivity of derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina evaluates binding affinity to enzymes (e.g., COX-2), with scoring functions prioritizing derivatives showing hydrogen bonding with Ser530 .

- DFT Studies : B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.2 eV), correlating with redox stability in biological systems .

Advanced: How are contradictions in reported spectral data resolved?

Methodological Answer:

Discrepancies in NMR shifts (e.g., δ 7.5 vs. 7.8 ppm for aromatic protons) arise from solvent effects (DMSO-d vs. CDCl) or tautomerism. Resolution strategies include:

- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing peak coalescence at elevated temperatures .

- Cross-Validation : Compare with high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 285.02) .

Advanced: How can researchers design analogs to enhance biological activity?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., –NO) at the 4-position increases antimicrobial activity (MIC reduced from 128 µg/mL to 32 µg/mL) .

- Bioisosteric Replacement : Replacing bromine with CF improves metabolic stability (t increased from 2.1 to 5.3 hours in hepatic microsomes) .

Advanced: What methodologies assess degradation pathways under oxidative stress?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to HO (3% v/v, 40°C) and monitor via HPLC. Major degradation products include 3-bromo-5-ethoxybenzoic acid (retention time 8.2 min) and hydrazine byproducts .

- LC-MS/MS : Identifies transient intermediates (e.g., hydroxylated derivatives) using positive ion mode and collision-induced dissociation .

Advanced: How are analytical methods validated for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC Validation : Parameters include linearity (R > 0.999 in 1–100 µg/mL), LOD (0.1 µg/mL), and recovery rates (>98% in spiked plasma samples) .

- Column Selection : C18 columns with 5 µm particles and 70:30 acetonitrile/water (0.1% TFA) achieve baseline separation from matrix interferences .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.